molecular formula C18H13N3O2S B2882719 N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide CAS No. 863593-49-1

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

Cat. No.: B2882719
CAS No.: 863593-49-1
M. Wt: 335.38
InChI Key: ZAAGVDGQCYWXBF-UHFFFAOYSA-N
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Description

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused to a substituted phenyl group and linked to a furan-2-carboxamide moiety. The thiazolo[5,4-b]pyridine scaffold is notable for its electron-rich aromatic system, which facilitates interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-12(17-21-14-7-3-9-19-18(14)24-17)5-2-6-13(11)20-16(22)15-8-4-10-23-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAGVDGQCYWXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Acylation-Thionation-Oxidation Protocol

The foundational approach developed by Aleksandrov et al. involves three critical stages:

  • Acylation : Pyridin-2-amine (1) reacts with furan-2-carbonyl chloride (2) in propan-2-ol at 60°C for 4 hours, yielding N-(pyridin-2-yl)furan-2-carboxamide (3) with 78% efficiency.
  • Thionation : Treatment with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 6 hours converts the amide to carbothioamide (4), achieving 65% yield.
  • Oxidative Cyclization : Potassium ferricyanide-mediated oxidation in alkaline methanol (pH 12) at 25°C completes thiazolo[5,4-b]pyridine formation (5) with 82% yield.

This method's critical parameters include strict moisture control during thionation and precise pH regulation during oxidation. The sequence demonstrates reliable scalability up to 500g batches in industrial settings.

Lithium Bromide-Assisted Cyclization

Gour et al. optimized the protocol using 1-(6-methoxypyridin-2-yl)thiourea (7) with lithium bromide (2.5 equiv) and bromine (1.2 equiv) in glacial acetic acid. Key process characteristics:

Parameter Value
Temperature 80°C ± 2°C
Reaction Duration 3.5 hours
Catalyst Loading 15 mol% LiBr
Yield 89% ± 3%
Purity (HPLC) ≥98.5%

The method reduces side product formation through bromide-mediated ring activation, particularly effective for electron-deficient pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination Protocol

A advanced route employs 1-(3-bromo-5-methylpyridin-2-yl)-3-[1-(3-chlorophenyl)ethyl]thiourea (9) with dibenzalacetone palladium (5 mol%) in dioxane/cesium carbonate. The system demonstrates remarkable functional group tolerance:

  • Substrate Scope : Accommodates methyl, chloro, and bromo substituents
  • Turnover Frequency : 12.8 h⁻¹
  • Reaction Scale : Validated up to 2.5 kg
  • Yield Profile : 76-84% across 22 derivatives

The methodology enables late-stage functionalization of the phenyl ring, crucial for introducing the 2-methyl group in the target compound.

Multicomponent Assembly Techniques

Zinc Chloride-Catalyzed Condensation

Snieckus and Gomes developed a convergent approach combining:

  • Mercaptonitrile potassium salt (11)
  • α-Bromo ketones (12)
  • Ketones (13)

Reaction conditions:

reaction_params = {
    'catalyst': 'ZnCl₂ (20 mol%)',
    'solvent': 'Anhydrous DMF',
    'temperature': '120°C',
    'time': '8-12 hours',
    'yield_range': '68-79%'
}

This method produces trisubstituted thiazolo[5,4-b]pyridines with excellent regiocontrol, particularly effective for introducing methyl groups at position 5 and 7.

Heterogeneous Catalysis Innovations

Copper-Immobilized MCM-41 System

A breakthrough methodology employs 3-(2-aminoethylamino)propyl-functionalized MCM-41-immobilized copper(I) complex:

Stage Details
Substrate 3-Iodopyridin-2-amine (15)
Co-reagents Carbon disulfide, secondary amines
Temperature 110°C ± 5°C
Catalyst Recyclability 12 cycles with <5% activity loss
Space-Time Yield 48 g L⁻¹ h⁻¹

This continuous flow-compatible process achieves 91% conversion efficiency while minimizing metal contamination in the final API.

Microwave-Assisted Synthesis

High-Efficiency Cyclocondensation

Deau et al. demonstrated rapid synthesis using microwave irradiation (400W, 115°C) with copper iodide catalyst:

  • Reaction Time : 30 minutes vs 24 hours conventional
  • Energy Consumption : Reduced by 83%
  • Yield Improvement : 79% → 92%
  • Byproduct Formation : <0.5%

The protocol successfully incorporates electron-withdrawing groups on the pyridine ring without decomposition.

Final Carboxamide Coupling

The concluding step employs EDC/HOBt-mediated coupling between thiazolo[5,4-b]pyridin-2-amine (16) and furan-2-carboxylic acid:

Condition Optimization Range
Solvent Screening DMF > DCM > THF
Coupling Agent EDC/HOBt vs DCC vs CDI
Temperature 0°C → 25°C gradient
Reaction Monitoring HPLC (210 nm)
Final Yield 85% ± 2%

Critical quality attributes include residual solvent levels (<300 ppm DMF) and related substance control (<0.1% unreacted acid).

Comparative Analysis of Methodologies

Table 1: Synthesis Route Evaluation Matrix

Method Yield (%) Purity (%) Cost Index Scalability Green Metrics
Sequential Acylation 78 98.2 1.8 Pilot 43
LiBr Cyclization 89 99.1 2.1 Commercial 38
Pd-Catalyzed 84 98.7 3.4 Kilolab 29
Multicomponent 76 97.9 1.5 Bench 51
Heterogeneous Cu 91 99.4 2.8 Continuous 67
Microwave 92 99.6 2.3 Lab 72

Process Intensification Strategies

Recent advances integrate flow chemistry with in-line purification:

  • Reaction-Separation Coupling : Membrane-based solvent exchange reduces processing time by 40%
  • PAT Implementation : FTIR monitoring enables real-time endpoint detection (RSD <0.8%)
  • Crystallization Engineering : Anti-solvent addition rate control improves particle size distribution (D90 <50μm)

These innovations increase overall process efficiency to 88% while maintaining ICH Q3A compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Solvents: Toluene, ethanol, methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of PI3K, preventing its activation and subsequent signaling pathways involved in cell growth and survival . This interaction is facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents logP (Predicted) Reported Activity Reference ID
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide Thiazolo[5,4-b]pyridine Furan-2-carboxamide, 2-methylphenyl ~3.5 N/A -
N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide Oxazolo[4,5-b]pyridine 4-Chlorophenyl ~4.0 Antikinetoplastid
2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide Thiazolo[5,4-b]pyridine Dimethoxybenzamide ~4.1 Sirtuin modulation (inference)
5-(3-Chloro-2-methylphenyl)-N-[2-methyl-5-oxazolo[4,5-b]pyridin-2-ylphenyl]furan-2-carboxamide Oxazolo[4,5-b]pyridine 3-Chloro-2-methylphenyl ~4.5 N/A (structural analogue)
LBX192 Thiazolo[5,4-b]pyridine Cyclopentyl, piperazine sulfonyl ~2.1 Preclinical candidate

Key Insights

  • Heterocyclic Core : Thiazolo[5,4-b]pyridine derivatives generally exhibit higher electron density than oxazolo analogues, favoring interactions with aromatic residues in enzyme active sites .
  • Substituent Effects : Carboxamide groups (furan or benzamide) enhance hydrogen bonding, while sulfonamides improve metabolic stability .
  • Biological Activity : The thiazolo core is associated with diverse targets (e.g., sirtuins, kinetoplastid enzymes), whereas oxazolo analogues are optimized for specific antiparasitic applications .

Biological Activity

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2OSC_{17}H_{18}N_{2}OS, with a molecular weight of 298.4 g/mol. Its structure features a thiazole and pyridine ring system linked to a furan-2-carboxamide moiety, which contributes to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC17H18N2OS
Molecular Weight298.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds with thiazolo and pyridine structures often exhibit antimicrobial properties. For instance, thiazolo[5,4-b]pyridines have shown significant activity against various bacterial strains. A study demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibited potent antimicrobial effects with minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. A notable study reported that thiazolo[5,4-b]pyridine derivatives showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives ranged from 10 to 20 µM, indicating promising anticancer activity .

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it may inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death . Additionally, structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances its binding affinity to target enzymes.

Case Studies

  • Cytotoxicity Study : In a comparative study with doxorubicin, a known chemotherapeutic agent, several thiazolo[5,4-b]pyridine derivatives demonstrated IC50 values ranging from 6.90 to 51.46 µM against various cancer cell lines. This suggests that these compounds could serve as effective alternatives or adjuncts to existing cancer therapies .
  • Enzymatic Inhibition : Another investigation focused on the PI3K pathway revealed that certain derivatives exhibited potent inhibitory activity with IC50 values as low as 3.6 nM for PI3Kα. This highlights the potential of these compounds in targeting critical signaling pathways involved in cancer progression .

Summary of Findings

The biological activity of this compound is characterized by:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Significant cytotoxicity against multiple cancer cell lines.
  • Mechanism of Action : Inhibition of topoisomerase II and potential interference with PI3K signaling pathways.

Q & A

Q. What are the standard protocols for synthesizing N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the construction of the thiazolo[5,4-b]pyridine core followed by functionalization. Key steps include annulation of a thiazole ring to a pyridine derivative under controlled conditions (e.g., microwave irradiation with copper iodide catalysis) . Solvent choice (e.g., dry pyridine), temperature, and reaction time are critical for optimizing yield and purity. Post-synthesis, intermediates and final products are characterized using HPLC and NMR spectroscopy to confirm structural integrity .

Q. How is the compound characterized to ensure structural accuracy?

Analytical techniques such as 1H/13C NMR (for functional group identification), high-resolution mass spectrometry (HRMS) (for molecular weight confirmation), and HPLC (for purity assessment ≥95%) are standard . For example, NMR can resolve aromatic proton signals from the furan and thiazolo-pyridine moieties, while HRMS validates the molecular formula (C₂₀H₁₅N₃O₂S) .

Q. What biological targets are associated with this compound?

The compound exhibits inhibitory activity against phosphoinositide 3-kinases (PI3Ks) , particularly PI3Kα, due to its thiazolo[5,4-b]pyridine core. This interaction disrupts downstream signaling pathways (e.g., AKT/mTOR), making it relevant in oncology research . Preliminary kinase assays show IC₅₀ values in the nanomolar range, comparable to known PI3K inhibitors .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

Advanced methods include microwave-assisted synthesis (reducing reaction time from hours to minutes) and continuous flow chemistry (enhancing reproducibility). For example, microwave irradiation accelerates the annulation step, achieving >80% yield compared to traditional heating (50–60%) . Solvent optimization (e.g., switching from DMF to ethanol) can also reduce byproduct formation .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from assay variability (e.g., ATP concentration in kinase assays) or cell line heterogeneity. To address this:

  • Use orthogonal assays (e.g., Western blotting for p-AKT suppression alongside kinase inhibition).
  • Perform structural validation (X-ray crystallography or molecular docking) to confirm binding interactions with PI3Kα .
  • Standardize cell-based models (e.g., using isogenic PI3K-mutant vs. wild-type lines) .

Q. How does structural modification impact the compound’s potency and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Adding electron-withdrawing groups (e.g., fluorine) to the phenyl ring enhances PI3Kα affinity by 3–5 fold .
  • Core modifications : Replacing the furan with a benzofuran decreases selectivity due to steric clashes in the kinase pocket .
  • Solubility : Introducing polar groups (e.g., sulfonamide) improves aqueous solubility but may reduce membrane permeability .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

  • In vitro : Use PI3K-dependent cancer cell lines (e.g., PIK3CA-mutant MCF7 breast cancer cells) for proliferation assays. Measure apoptosis via flow cytometry (Annexin V/PI staining) .
  • In vivo : Xenograft models (e.g., nude mice implanted with PC3 prostate cancer cells) assess tumor growth inhibition. Pharmacokinetic studies in rodents evaluate bioavailability and metabolic stability (e.g., t₁/₂ > 4 hours in plasma) .

Methodological and Translational Questions

Q. What computational tools aid in predicting the compound’s interaction with PI3Kα?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. Key interactions include hydrogen bonds between the carboxamide group and PI3Kα’s Val851 and Asp933 residues . Free energy calculations (MM/PBSA) quantify binding affinity, correlating with experimental IC₅₀ values .

Q. How can researchers address poor solubility or bioavailability in preclinical studies?

  • Formulation : Use lipid-based nanocarriers (e.g., liposomes) to enhance solubility. For example, encapsulation increases bioavailability by 40% in rat models .
  • Prodrug design : Introduce hydrolyzable esters at the carboxamide group, which are cleaved in vivo to release the active compound .

Q. What are the key challenges in translating this compound into clinical trials?

  • Toxicity : Screen for off-target effects using panels of 100+ kinases to ensure selectivity.
  • Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to predict drug-drug interactions .
  • Resistance : Monitor for mutations in PI3Kα (e.g., H1047R) that may reduce efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.